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Compound of Interest |

Compound Name: Trachelanthine

CAS No.: 510-19-0

Cat. No.: B1607318
Abstract & Scope

Trachelanthine is a hepatotoxic pyrrolizidine alkaloid (PA) comprising a retronecine base
esterified at the C-9 position with (-)-trachelanthic acid. While naturally occurring in
Boraginaceae species, its pharmacological investigation (and that of its less toxic derivatives)
requires robust synthetic access to ensure stereochemical purity.

This guide details a convergent total synthesis protocol. Unlike extraction, which yields complex
mixtures of PAs, this modular approach allows for the specific generation of trachelanthine
and its derivatives for Structure-Activity Relationship (SAR) studies.

Key Workflows Covered:

Module A: Stereoselective synthesis of (-)-trachelanthic acid.

Module B: Synthesis of the Retronecine core via Ring-Closing Metathesis (RCM).

Module C: Regioselective Yamaguchi esterification.

Module D: N-Oxidation derivatization for metabolic stability studies.

Retrosynthetic Analysis
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The synthesis is designed as a convergent process.[1] The critical disconnection is the ester
linkage at C-9. To ensure regioselectivity, the C-7 secondary hydroxyl of the retronecine core is
protected prior to coupling.
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Figure 1: Retrosynthetic breakdown of Trachelanthine into its necine base and necic acid

components.

Module A: Synthesis of (-)-Trachelanthic Acid

Objective: Synthesize the chiral acid component with high enantiomeric excess (ee). Method:
Diastereoselective reduction of an

-keto ester.

Reagents & Equipment[2]
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» Starting Material: 2-hydroxy-3-methyl-2-butanone (commercially available).

e Reagents: Lithium tri-sec-butylborohydride (L-Selectride), THF (anhydrous), 2,2-
dimethoxypropane.

e Equipment: Schlenk line, -78°C cryostat.

Protocol Steps

o Acetonide Protection: React 2-hydroxy-3-methyl-2-butanone with 2,2-dimethoxypropane (p-
TsOH cat.) to form the protected dioxolanone.

o Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the starting
alcohol.

« Aldol Condensation: React the protected ketone with ethyl acetate/LDA at -78°C to generate
the

-keto ester skeleton.

o Stereoselective Reduction (Critical Step):
o Dissolve the

-keto ester in anhydrous THF.

o Cool to -78°C.

o Add L-Selectride (1.1 equiv) dropwise. Note: Bulky borohydrides favor the formation of the
‘anti’ diol configuration required for trachelanthic acid.

o Stir for 2 hours, then quench with
/NaOH.
o Hydrolysis: Treat the reduced ester with LiOH in THF/H20 to yield (-)-trachelanthic acid.

» Validation: Recrystallize from benzene/hexane. Measure optical rotation; target
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(c=1, EtOH).

Module B: Synthesis of Retronecine (Necine Base)

Objective: Construct the bicyclic pyrrolizidine core. Method: Ring-Closing Metathesis (RCM)
using Grubbs Il catalyst.

Reagents

e Precursor:trans-4-Hydroxy-L-proline.
o Catalyst: Grubbs 2nd Generation Catalyst.

e Solvent: Dichloromethane (degassed).

Protocol Steps

» Scaffold Preparation:
o Protect trans-4-hydroxy-L-proline: N-Boc protection and C-7 hydroxyl protection (TBS-CI).
o Convert the carboxylic acid to the Weinreb amide, then reduce to the aldehyde.

« Allylation: Perform a Grignard reaction using vinylmagnesium bromide to introduce the first
alkene.

o Acryloylation: Deprotect the N-Boc group (TFA/DCM) and immediately re-protect with
acryloyl chloride to install the second alkene (the RCM partner).

» Ring-Closing Metathesis (RCM):

o

Dissolve the diene intermediate in degassed DCM (high dilution: 0.005 M to prevent
polymerization).

o

Add Grubbs II catalyst (5 mol%).

[¢]

Reflux for 12 hours under Argon.

[¢]

Checkpoint:
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H NMR should show the disappearance of terminal alkene protons (5.0—6.0 ppm) and
appearance of the internal cyclic alkene signal.

e Final Adjustment:

o Reduce the lactam carbonyl (if present from acryloylation strategy) using

o Selective Deprotection: Remove the primary alcohol protection (if orthogonal) to expose
the C-9 hydroxyl for coupling. Keep C-7 protected (TBS) to ensure regioselectivity in the
next module.

Module C: The Coupling (Yamaguchi Esterification)

Objective: Esterify the sterically hindered acid to the C-9 position of the base. Method:
Yamaguchi Macrolactonization conditions adapted for intermolecular esterification.[2]

Reagents
e Acid: (-)-Trachelanthic acid (from Module A).[3]

Alcohol: C7-TBS-Retronecine (from Module B).

Coupling Agent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[2][4][5][6][7]

Base: TEA (Triethylamine), DMAP (4-Dimethylaminopyridine).

Solvent: Toluene (anhydrous).

Protocol Steps

e Mixed Anhydride Formation:

o In a flame-dried flask, dissolve (-)-trachelanthic acid (1.0 equiv) and TEA (1.2 equiv) in
THF.

o Add 2,4,6-trichlorobenzoyl chloride (1.0 equiv) dropwise at 0°C.

o Stir 1 hour at RT. A white precipitate (TEA-HCI) will form.
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o Remove solvent in vacuo and re-dissolve the residue in anhydrous Toluene. Filter off the
amine salts under inert atmosphere.

o Esterification:

o To the toluene solution of the mixed anhydride, add the C7-TBS-Retronecine (0.8 equiv)
and DMAP (1.5 equiv).

o Stir at room temperature for 12 hours.

o Note: If conversion is low, heat to 40°C. High temperature may cause elimination of the
C7-TBS group, so monitor carefully.

e Global Deprotection:

o Treat the coupled product with TBAF (Tetra-n-butylammonium fluoride) in THF to remove
the C-7 silyl ether.

« Purification: Flash chromatography (CHCI3:MeOH:NH40H).

Module D: Derivatization (N-Oxidation)

Objective: Synthesize Trachelanthine N-oxide (often the naturally occurring "pro-drug” form) or
reduce toxicity for testing.

Protocol
o Dissolve synthetic Trachelanthine (10 mg) in dry DCM (2 mL).

o Add m-CPBA (meta-Chloroperoxybenzoic acid, 1.1 equiv) at 0°C.
e Stir for 30 minutes.

o Workup: Do NOT use aqueous sulfite wash (it reduces N-oxides). Pass directly through a
short pad of basic alumina to remove excess acid.

e Result: The N-oxide is more polar and water-soluble. Confirm by ESI-MS (M+16 peak).
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Analytical Validation & Data
Expected NMR Data (Trachelanthine)
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Figure 2: Convergent synthesis workflow integrating the acid and base modules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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